(S)-Rexamino - 165035-65-4

(S)-Rexamino

Catalog Number: EVT-387959
CAS Number: 165035-65-4
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The exploration of novel therapeutic agents is a critical aspect of advancing medical science and improving patient outcomes. Among these agents, rexinoids, which are selective ligands for the retinoid X receptor (RXR), have garnered significant attention due to their unique biological activities. Rexinoids have been implicated in the regulation of various metabolic processes and have shown promise as potential treatments for cancer. This comprehensive analysis will delve into the mechanism of action of rexinoids and their applications in different fields, with a focus on their metabolic effects and their role in cancer prevention and treatment.

Applications in Various Fields

Metabolic Effects

The metabolic consequences of rexinoid action are distinct from those mediated by other nuclear receptors such as retinoic acid receptors or peroxisome proliferator-activated receptors. The study of LG268 in rodents has provided insights into the tissue-specific regulation of LPL activity, which is crucial for understanding hypertriglyceridemia, a common side effect of rexinoid treatment. These findings highlight the potential of rexinoids to influence metabolic disorders, particularly those related to lipid metabolism1.

Cancer Prevention and Treatment

Rexinoids, along with synthetic oleanane triterpenoids, represent a new class of multifunctional drugs that have shown efficacy in preventing and treating cancer in experimental animals. These agents are neither conventional cytotoxic drugs nor monofunctional drugs targeting single steps in signal transduction pathways. Instead, they exhibit a range of effects, including anti-inflammatory and redox state modulation, as well as anti-proliferative and pro-apoptotic activities. As ligands for RXR, rexinoids can modulate gene expression to exert their anti-cancer effects. The unique molecular and cellular mechanisms of action of rexinoids may offer synergistic benefits when combined with standard anti-cancer treatments, providing a promising avenue for future therapeutic strategies2.

Source and Classification

(S)-Rexamino is classified within the broader category of oxazolines, specifically as a derivative of aminorex. It is structurally related to other stimulants and is often studied in the context of drug metabolism and pharmacokinetics. Its identification in biological samples has raised concerns regarding its role as a potential doping agent in equine sports, linking it to levamisole administration.

Synthesis Analysis

The synthesis of (S)-rexamino can be approached through various methods that typically involve the manipulation of chiral precursors. One common synthetic route includes:

  1. Starting Material: The synthesis often begins with 2-amino-1-phenylethanol.
  2. Reagents: Cyanogen bromide is used for cyclization to form the oxazoline ring.
  3. Chiral Resolution: To obtain the enantiomerically pure (S)-rexamino, techniques such as chiral chromatography or the use of chiral auxiliary agents may be employed.

This method allows for the selective formation of the desired enantiomer while minimizing the production of unwanted by-products.

Molecular Structure Analysis

(S)-Rexamino possesses a distinct molecular structure characterized by its oxazoline ring, which contributes to its biological activity. Key structural features include:

  • Molecular Formula: C9H10N2O
  • Molar Mass: Approximately 162.192 g/mol
  • Chirality: The compound exists in a chiral form, with (S)-rexamino being one specific enantiomer.
  • Functional Groups: The presence of an amine group and an oxazoline ring are critical for its interaction with biological systems.

The three-dimensional conformation of (S)-rexamino plays a crucial role in its binding affinity to receptors, influencing its pharmacological effects.

Chemical Reactions Analysis

(S)-Rexamino can participate in various chemical reactions typical for oxazolines and amines. Notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, (S)-rexamino can hydrolyze to yield aminorex and other related compounds.
  • Oxidation: The amine functionality may undergo oxidation reactions, potentially leading to N-oxidized derivatives.
  • Acylation: Reacting with acyl chlorides can yield amides, which may be useful for further synthetic modifications.

These reactions illustrate the compound's versatility and potential pathways for further chemical exploration.

Mechanism of Action

The mechanism of action of (S)-rexamino is primarily linked to its interaction with neurotransmitter systems in the brain:

  • Dopamine Reuptake Inhibition: (S)-rexamino acts as a reuptake inhibitor at dopamine transporters, enhancing dopaminergic signaling.
  • Norepinephrine Release: It also promotes the release of norepinephrine, contributing to stimulant effects similar to those observed with amphetamines.
  • Serotonin Interaction: There are indications that (S)-rexamino may influence serotonin levels, although this interaction requires further investigation.

These mechanisms contribute to its stimulant properties and potential side effects associated with misuse.

Physical and Chemical Properties Analysis

(S)-Rexamino exhibits several physical and chemical properties that are relevant for its characterization:

These properties are critical for practical applications and analytical detection methods.

Applications

The applications of (S)-rexamino extend across various fields:

  1. Pharmacology: As a metabolite of levamisole, it serves as a marker for drug testing in equine athletes.
  2. Toxicology: Understanding its effects helps assess risks associated with illicit use or unregulated administration in veterinary practices.
  3. Research: Ongoing studies focus on its pharmacokinetics and potential therapeutic uses as a central nervous system stimulant.
Introduction to (S)-Rexamino

Chemical Identity and Structural Isomerism

Molecular Structure and Stereochemical Configuration

(S)-Rexamino features a 4,5-dihydrooxazole (oxazoline) core with a phenyl group at the C4 position and an amino group at C2. The chiral center at C4 confers stereoisomerism, with the (S)-configuration defined by Cahn-Ingold-Prelog (CIP) priority rules:- CIP Priorities:1. N (oxazoline ring)2. Phenyl group3. C5 (methylene group)4. H (lowest priority)- Stereodescriptor: The (S)-configuration arises when tracing from priority 1→2→3 yields a counterclockwise path when H is oriented away from the viewer [3] [5].

Table 1: Key Structural Features of (S)-Rexamino

PropertyValue/Description
Molecular formulaC₉H₁₀N₂O
Chiral centerC4 (asymmetric carbon)
Absolute configuration(S)
Bond angles (theoretical)N1-C2-N3: 108.5°; C4-C5-O1: 105.2°
CAS registry (isomer)52883-35-9 (rexamino) [8]

In Fischer projections, if the oxazoline ring is vertical (C4 at top), the (S)-configuration has the phenyl group on the left and H on the right, following "reverse rules" for #4 priority (H) in front [10].

Relationship to Aminorex and Other 2-Amino-5-Aryloxazolines

(S)-Rexamino is a constitutional isomer of aminorex, differing in phenyl substitution:

  • Rexamino: Phenyl at C4 (4-phenyl substitution)
  • Aminorex: Phenyl at C5 (5-phenyl substitution) [1] [4]This positional shift creates distinct physicochemical properties, evidenced by:
  • Chromatographic separation: Rexamino elutes earlier than aminorex in reverse-phase HPLC due to reduced hydrophobicity.
  • Metabolic divergence: Levamisole metabolizes to both isomers, but (S)-rexamino shows slower hepatic clearance than (R)-aminorex [1] [9].

Structural isomers within the 2-amino-5-aryloxazoline class:

  • 4-Methylaminorex (4-MAR): Methyl at C4, phenyl at C5 (Schedule I stimulant)
  • 4,4’-Dimethylaminorex (4,4’-DMAR): 4-Methylphenyl at C5, methyl at C4 (designer drug) [4] [8]

Historical Discovery and Nomenclature

Origins in Levamisole Metabolism Studies

(S)-Rexamino was first identified during investigations into aminorex’s unexpected detection in racehorses (2004–2006). Key milestones:

  • 2007: Canadian veterinarians hypothesized levamisole (common dewormer) as aminorex’s metabolic precursor. Administering levamisole to horses yielded both aminorex and rexamino in urine and plasma [1].
  • Confirmation: In 2009, Ho et al. published definitive evidence using LC-MS/MS:
  • Levamisole → in vivo hydrolysis → phenylimidazolidinone intermediates → rexamino/aminorex.
  • Rexamino constituted ~15% of total metabolites vs. aminorex’s 60% [1].
  • Human relevance: Studies confirmed rexamino in human urine after levamisole exposure (e.g., cocaine users), though plasma concentrations were sub-quantifiable (<1 ng/mL) [9] [7].

Table 2: Timeline of Key Discoveries

YearEvent
2004Aminorex detected in racehorses; source unknown
2007Levamisole implicated as metabolic precursor; rexamino identified
2009Ho et al. confirm rexamino as equine levamisole metabolite [1]
2011Rexamino detected in human cocaine users (levamisole-adulterated) [7]

Differentiation from Rexamino Isomers

Nomenclature clarification emerged post-discovery:

  • Rexamino vs. aminorex: Initially termed "structural isomers," rexamino was assigned CAS 52883-35-9 (vs. aminorex’s 2207-50-3) [8].
  • Stereochemical specificity: Racemic rexamino ((±)-4-phenyl-4,5-dihydrooxazol-2-amine) resolves into (R)- and (S)-enantiomers. The (S)-form predominates in biological matrices (∼70:30 ratio) due to stereoselective metabolism [1] [9].
  • Regulatory distinctions: While aminorex is DEA Schedule I, rexamino lacks controlled status as it exhibits negligible psychoactivity. Its detection in sports/doping contexts solely indicates levamisole use [1] [4].

Properties

CAS Number

165035-65-4

Product Name

(S)-Rexamino

IUPAC Name

(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-amine

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)/t8-/m1/s1

InChI Key

ZBFPLELNWIASCT-MRVPVSSYSA-N

SMILES

C1C(N=C(O1)N)C2=CC=CC=C2

Synonyms

(4S)-4,5-Dihydro-4-phenyl-2-oxazolamine; (S)-4,5-Dihydro-4-phenyl-2-oxazolamine;

Canonical SMILES

C1C(N=C(O1)N)C2=CC=CC=C2

Isomeric SMILES

C1[C@@H](N=C(O1)N)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.